molecular formula C21H27N3O4S2 B2965633 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide CAS No. 897610-90-1

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2965633
CAS No.: 897610-90-1
M. Wt: 449.58
InChI Key: NGKCLCYBUAOZBK-UHFFFAOYSA-N
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Description

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C21H27N3O4S2 and its molecular weight is 449.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Receptor Affinity

Research has led to the preparation and evaluation of piperazine derivatives as potent receptor antagonists. For instance, compounds synthesized showed promising activity as 5-HT7 receptor antagonists, with IC(50) values ranging from 12-580nM, indicating their potential in modulating serotonin receptors, which are crucial in various neurological processes (Yoon et al., 2008). Similarly, modifications to the core structure of piperazine derivatives have resulted in compounds with notable affinity and selectivity towards dopamine D(3) receptors, suggesting their utility in studying dopaminergic signaling pathways (Leopoldo et al., 2002).

Metabolic Pathways

The metabolic fate of similar compounds has been thoroughly investigated. A study focusing on the oxidative metabolism of Lu AA21004, a novel antidepressant, identified the enzymes involved in its metabolism, providing insight into the drug's pharmacokinetics and potential interactions with other pharmaceuticals (Hvenegaard et al., 2012). This research is critical for understanding the safety and efficacy of drugs developed from such compounds.

Analytical Applications

Compounds structurally related to N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide have also been applied in analytical chemistry. For example, a novel sulfonate reagent was synthesized for analytical derivatization in liquid chromatography, enhancing the detection sensitivity for specific analytes (Wu et al., 1997).

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S2/c1-28-18-9-7-17(8-10-18)23-12-14-24(15-13-23)30(26,27)16-11-22-21(25)19-5-3-4-6-20(19)29-2/h3-10H,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKCLCYBUAOZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.